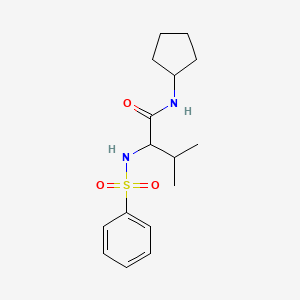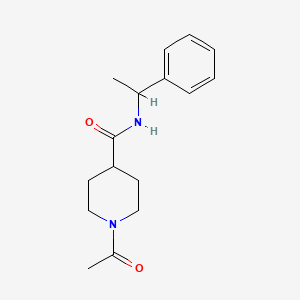
N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide, also known as CPVV, is a small molecule inhibitor that has been used in scientific research to study various biochemical and physiological processes. CPVV has been shown to have a high specificity for its target enzyme, making it a valuable tool in the field of drug discovery.
Wirkmechanismus
The mechanism of action of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide involves the binding of the compound to the active site of its target enzyme. This compound has been shown to bind specifically to the active site of cathepsin S, inhibiting its activity and preventing the breakdown of proteins. This mechanism of action makes this compound a valuable tool for studying the role of cathepsin S in disease processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme or pathway being studied. Inhibition of cathepsin S by this compound has been shown to reduce inflammation and improve outcomes in animal models of autoimmune disorders such as multiple sclerosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide is its high specificity for its target enzyme, making it a valuable tool for studying specific biochemical pathways. However, this specificity can also be a limitation, as this compound may not be effective against other enzymes or pathways. Additionally, the use of this compound in lab experiments may be limited by its cost and availability, as well as the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research involving N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide. One area of interest is the development of this compound-based therapies for autoimmune disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, the synthesis and optimization of this compound and related compounds may lead to the development of more effective and specific inhibitors for a range of enzymes and pathways.
Synthesemethoden
The synthesis of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide involves a multi-step process that starts with the preparation of the intermediate compound, N-(cyclopentyl)valinamide. This intermediate is then reacted with phenylsulfonyl chloride to produce the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide has been used in scientific research to study various enzymes and biochemical pathways. One of the main applications of this compound is in the study of proteases, particularly the cysteine protease cathepsin S. This compound has been shown to inhibit cathepsin S with high specificity, making it a valuable tool for studying the role of cathepsin S in disease processes such as cancer and autoimmune disorders.
Eigenschaften
IUPAC Name |
2-(benzenesulfonamido)-N-cyclopentyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)15(16(19)17-13-8-6-7-9-13)18-22(20,21)14-10-4-3-5-11-14/h3-5,10-13,15,18H,6-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDPWRLMKNIOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCC1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5305316.png)
![4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5305319.png)
![1-[(4-chlorophenyl)sulfonyl]-N-pyridin-3-ylpiperidine-4-carboxamide](/img/structure/B5305335.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-ethylpiperidine-3-carboxamide](/img/structure/B5305342.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinol](/img/structure/B5305350.png)
![4-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5305352.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5305376.png)
![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5305385.png)
![3-chloro-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B5305395.png)

![2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B5305408.png)
![2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5305413.png)
